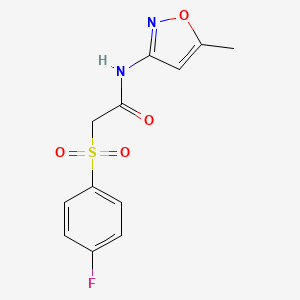
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with a complex structure that includes a fluorophenyl group, a sulfonyl group, and an isoxazole ring
準備方法
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylsulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Formation of the isoxazole ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling reaction: The final step involves coupling the 4-fluorophenylsulfonyl chloride with the isoxazole derivative in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl and isoxazole groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds include other sulfonyl-containing acetamides and isoxazole derivatives. Compared to these compounds, 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. Other similar compounds might include:
- 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
生物活性
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a 4-fluorophenyl moiety and an isoxazole derivative. Its IUPAC name is 2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis typically involves several steps, including:
- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonylation : The introduction of the fluorophenyl sulfonyl group using 4-fluorobenzenesulfonyl chloride.
- Amidation : The final step involves forming the amide bond with an appropriate amine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to active sites, modulating enzyme activity and potentially inhibiting specific pathways.
Therapeutic Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Neurological Effects : There is ongoing research into its impact on neurotransmitter systems, particularly in relation to psychostimulant behaviors.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic use in chronic inflammatory conditions .
- Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating moderate potency .
- Neurological Studies : Research has indicated that this compound may modulate dopamine transporter activity, which could have implications for treating addiction disorders .
Data Summary
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUEAKWTSZQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














